Product packaging for Benzenedicarboxylic acid, bromochloro-(Cat. No.:CAS No. 110471-66-4)

Benzenedicarboxylic acid, bromochloro-

Cat. No.: B14318673
CAS No.: 110471-66-4
M. Wt: 279.47 g/mol
InChI Key: NWLGSHRRZJIKEH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Dicarboxylic Acids

Halogenated aromatic dicarboxylic acids are a broad class of organic compounds that serve as crucial building blocks in various fields, including polymer science, pharmaceuticals, and agrochemicals. rsc.org The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of a dicarboxylic acid, such as benzenedicarboxylic acid, significantly modifies its chemical and physical properties. nih.gov These modifications include alterations in acidity, solubility, reactivity, and thermal stability. nih.gov

Bromochloro-benzenedicarboxylic acids are a specific subset where the benzene (B151609) ring is functionalized with both bromine and chlorine. The presence of two different halogens introduces further complexity and potential for selective chemical transformations. Like other halogenated aromatics, these compounds are typically crystalline solids and are investigated for their utility as precursors in the synthesis of more complex molecules. science.gov Their synthesis can be challenging, often involving multi-step processes that may include electrophilic halogenation of a benzenedicarboxylic acid precursor or the oxidation of a pre-halogenated xylene derivative. researchgate.netchemicalbook.com

Isomeric Considerations and Structural Diversity within Benzenedicarboxylic Acid Frameworks

The structural diversity of bromochloro-benzenedicarboxylic acids stems from the varied possible arrangements of the four substituents on the benzene ring. The foundation for this diversity lies in the three primary isomers of benzenedicarboxylic acid itself:

Phthalic acid (benzene-1,2-dicarboxylic acid) : Carboxylic acid groups are on adjacent carbons. wikipedia.orgnih.gov

Isophthalic acid (benzene-1,3-dicarboxylic acid) : Carboxylic acid groups are separated by one carbon. nih.gov

Terephthalic acid (benzene-1,4-dicarboxylic acid) : Carboxylic acid groups are on opposite carbons. nih.gov

For each of these frameworks, the bromine and chlorine atoms can be placed on the remaining available carbon atoms, leading to a multitude of distinct isomers. For instance, a bromochloro- derivative of phthalic acid could have the halogens at the 3,4-, 3,5-, 3,6-, or 4,5- positions. This isomeric complexity is a critical aspect of their chemistry, as the precise location of each substituent profoundly influences the molecule's properties, including the acidity of the carboxyl groups and the reactivity of the aromatic ring. stackexchange.com

Below are examples of specific isomers identified in chemical databases.

Compound NameParent AcidCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-3-chlorophthalic acidPhthalic acid110471-66-4C₈H₄BrClO₄279.47
4-Bromo-5-chlorophthalic acid nih.govaaronchem.comPhthalic acid937647-86-4 aaronchem.comC₈H₄BrClO₄ nih.gov279.47 nih.gov
2-Bromo-5-chloroterephthalic acid nih.govTerephthalic acidNot AvailableC₈H₄BrClO₄ nih.gov279.47

Data sourced from PubChem and ChemSrc where available. nih.govnih.govchemsrc.com

Research Significance of Bromine and Chlorine Substitution in Benzenedicarboxylic Acid Systems

The scientific interest in incorporating both bromine and chlorine onto a benzenedicarboxylic acid framework lies in the nuanced reactivity and functionality these halogens impart. Aryl halides are pivotal intermediates in modern organic chemistry, particularly in metal-catalyzed cross-coupling reactions where carbon-carbon or carbon-heteroatom bonds are formed. researchgate.net

The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, stepwise functionalization of the molecule. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many catalytic cycles, such as Suzuki or Sonogashira couplings. This feature makes bromochloro-aromatic compounds valuable platforms for building complex molecular architectures.

While extensive research specifically targeting bromochloro-benzenedicarboxylic acids is not widespread, the known applications of their singly-halogenated cousins suggest potential uses. For example, halogenated phthalic anhydrides are used as reactive flame retardants and as monomers for high-performance polymers like polyimides. google.comechemi.com Similarly, halogenated terephthalic and isophthalic acids are employed in the synthesis of specialized polyesters and metal-organic frameworks (MOFs), where the halogen can tune the properties of the resulting material. rsc.orgchalcogen.ro Therefore, bromochloro-benzenedicarboxylic acids are recognized primarily for their potential as versatile intermediates for creating novel polymers, pharmaceuticals, and other fine chemicals. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClO4 B14318673 Benzenedicarboxylic acid, bromochloro- CAS No. 110471-66-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110471-66-4

Molecular Formula

C8H4BrClO4

Molecular Weight

279.47 g/mol

IUPAC Name

4-bromo-3-chlorophthalic acid

InChI

InChI=1S/C8H4BrClO4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

NWLGSHRRZJIKEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)Br

Origin of Product

United States

Elucidation of Reaction Mechanisms in Halogenated Benzenedicarboxylic Acid Synthesis

Electrophilic Aromatic Substitution (EAS) Mechanisms in Halogenation Processes

Electrophilic aromatic substitution (EAS) is the most conventional route for the halogenation of aromatic compounds. wikipedia.org This mechanism universally proceeds through a two-step process: the formation of a carbocation intermediate and the subsequent restoration of aromaticity. masterorganicchemistry.comuci.edu

Generation of a Potent Electrophile: Due to the deactivating nature of the two carboxylic acid groups, the halogen molecule (e.g., Br₂ or Cl₂) itself is not electrophilic enough to attack the benzene (B151609) ring. libretexts.org A strong Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃, is required. wikipedia.orglibretexts.org The catalyst polarizes the halogen-halogen bond, creating a highly electrophilic complex that can be attacked by the deactivated ring. libretexts.org

Formation of the Arenium Ion (Sigma Complex): The π-electrons of the benzenedicarboxylic acid ring act as a nucleophile, attacking the polarized halogen complex. This step is typically the slow, rate-determining step as it involves the temporary disruption of the stable aromatic system and has a high activation energy. masterorganicchemistry.comuci.edubyjus.com The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation to Restore Aromaticity: In the final, fast step, a weak base (such as FeX₄⁻, formed from the catalyst) removes a proton from the carbon atom bearing the new halogen substituent. libretexts.org This restores the aromatic π-system and yields the halogenated product.

For the synthesis of a bromochloro- derivative, this process would be carried out sequentially. The introduction of the first halogen further deactivates the ring, making the second halogenation step even more challenging and requiring more forcing conditions. For instance, the bromination of terephthalic acid or phthalic anhydride (B1165640) often requires oleum (B3057394) (fuming sulfuric acid) or other aggressive reagents to proceed. scirp.orggoogle.com

Radical Pathways in Aromatic Functionalization, including Oxidative Approaches

Alternative to EAS, radical pathways offer different mechanistic approaches to aromatic functionalization. These methods can sometimes provide access to isomers not easily obtained through electrophilic substitution. nih.govacs.org

Free-Radical Halogenation: This mechanism involves the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) into radicals, typically initiated by heat or UV light. libretexts.org The propagation phase involves a halogen radical abstracting a hydrogen atom from the aromatic ring to form an aryl radical, which then reacts with another halogen molecule. libretexts.org

Initiation: X₂ → 2X• (where X = Cl, Br)

Propagation Step 1: ArH + X• → Ar• + HX

Propagation Step 2: Ar• + X₂ → ArX + X•

Termination: Radicals combine to end the chain reaction. libretexts.org

While common for alkanes, free-radical aromatic substitution is less frequent but can be relevant under specific conditions. In the context of benzenedicarboxylic acid, this pathway is less likely for direct C-H halogenation compared to EAS unless specific radical initiators are employed. Studies show that bromination is generally more selective than chlorination in radical reactions because the hydrogen abstraction step is endothermic for bromine, leading to a transition state that more closely resembles the product radical, making it more sensitive to differences in radical stability. youtube.commasterorganicchemistry.com

Oxidative and Decarboxylative Approaches: More modern methods involve the generation of aryl radicals from the carboxylic acids themselves. Decarboxylative halogenation, or halodecarboxylation, is a key method for synthesizing organic halides from carboxylic acids. nih.govacs.org This process can be initiated photochemically or through the use of metal catalysts (e.g., Cu, Pd, Ag). researchgate.netnih.gov The general mechanism involves the formation of an aryl radical intermediate through the extrusion of CO₂, which is then trapped by a halogen source. nih.govnih.gov This approach can be particularly useful for introducing halogens into positions that are disfavored by the directing effects of the remaining carboxyl group.

Influence of Carboxylic Acid Functional Groups on Halogenation Regioselectivity

The two carboxylic acid (-COOH) groups are powerful electron-withdrawing substituents. Their influence on the regioselectivity of halogenation is paramount and is dictated by both inductive and resonance effects.

Deactivating Nature: The carboxyl groups strongly withdraw electron density from the benzene ring, making it less nucleophilic and thus slowing down the rate of electrophilic attack. libretexts.orgmasterorganicchemistry.com This is why harsh reaction conditions are necessary for the halogenation of benzenedicarboxylic acids. scirp.org

Meta-Directing Effect: As strong deactivators, carboxylic acid groups direct incoming electrophiles to the meta position. This is because the resonance structures of the arenium ion intermediate show that the positive charge is placed on the ortho and para positions. Placing a positive charge on the carbon atom attached to the electron-withdrawing carboxyl group is highly unfavorable. Therefore, attack at the meta position avoids this destabilization.

The specific isomer of benzenedicarboxylic acid determines the available positions for substitution:

Terephthalic Acid (1,4-dicarboxylic acid): All four available positions (2, 3, 5, 6) are chemically equivalent. Each position is ortho to one carboxyl group and meta to the other. The directing effects are conflicting. However, since all positions are identical, the first halogenation will occur at any of these positions. The introduction of the first halogen (e.g., bromine) will then influence the position of the second (e.g., chlorine).

Isophthalic Acid (1,3-dicarboxylic acid): The most activated position for electrophilic attack is C-5, which is meta to both carboxyl groups. The other available positions (C-2, C-4, C-6) are ortho or para to one of the groups and are therefore more deactivated. Thus, the first halogenation is strongly directed to the C-5 position. For example, the bromination of isophthalic acid in concentrated nitric acid yields 5-bromoisophthalic acid. scirp.org

Phthalic Acid (1,2-dicarboxylic acid): The two available positions (C-3 and C-4) have different electronic environments. The C-4 position is para to one carboxyl group and meta to the other, while the C-3 position is ortho to one and meta to the other. The directing effects are complex, and mixtures of products can be formed. Under forcing conditions, full substitution can occur, as seen in the synthesis of tetrabromophthalic anhydride. scirp.org

The table below summarizes the directing effects for the initial halogenation.

Isomer of Benzenedicarboxylic AcidMost Favorable Position for EASRationale
Terephthalic Acid 2, 3, 5, or 6All positions are equivalent.
Isophthalic Acid 5This position is meta to both deactivating -COOH groups.
Phthalic Acid 4The position para to one -COOH group is generally less sterically hindered than the ortho position.

Mechanistic Insights from Kinetic Studies and Reaction Intermediates

Kinetic studies provide quantitative data on reaction rates and help elucidate mechanisms by identifying the rate-determining step. For electrophilic aromatic substitution, kinetic isotope effect studies have been crucial. By comparing the reaction rates of a substrate and its deuterated analogue (e.g., C₆H₆ vs. C₆D₆), it has been consistently shown that breaking the C-H bond is not part of the rate-determining step for most EAS reactions, including halogenation. masterorganicchemistry.com This supports the two-step mechanism where the formation of the arenium ion is the slow step. masterorganicchemistry.comuci.edu

The primary intermediate in the EAS pathway is the arenium ion (sigma complex). wikipedia.orgbyjus.com Its stability is a key factor in determining both the reaction rate and the regioselectivity.

Stability and Reaction Rate: Electron-withdrawing groups, like -COOH, destabilize the positively charged arenium ion, which increases the activation energy of the first step and consequently slows the reaction down. libretexts.orgmasterorganicchemistry.com

Stability and Regioselectivity: The relative stability of the possible arenium ion intermediates determines the position of attack. As discussed, meta-directors guide the electrophile to the meta position because the resulting arenium ion avoids placing the positive charge on the carbon atom directly attached to the deactivating group.

Advanced Structural Characterization of Bromochloro Benzenedicarboxylic Acids

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Crystal Packing

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemchart.comcapotchem.cn This analysis provides insights into bond lengths, bond angles, and the various non-covalent interactions that govern the crystal packing. wikipedia.orgguidechem.comcore.ac.uk For a molecule like bromochloro-benzenedicarboxylic acid, the crystal structure would be primarily influenced by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding Networks

The carboxylic acid functional groups are potent donors and acceptors for hydrogen bonds. bioregistry.iowisc.edu It is well-established that carboxylic acids frequently form dimeric structures through hydrogen bonding between the carboxyl groups of two separate molecules. google.com In the solid state, these interactions can extend into one, two, or three-dimensional networks, significantly influencing the crystal's stability and physical properties. For bromochloro-benzenedicarboxylic acids, it is expected that the primary organizing motif in the crystal lattice would be strong O-H···O hydrogen bonds between the carboxylic acid moieties of neighboring molecules. The specific geometry and dimensionality of this network would depend on the isomeric substitution pattern of the bromine, chlorine, and carboxylic acid groups on the benzene (B151609) ring.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl). In the crystal structure of a bromochloro-benzenedicarboxylic acid, both bromine and chlorine atoms could participate in halogen bonds, acting as halogen bond donors. The electron-withdrawing nature of the carboxylic acid groups would enhance the electrophilic character of the halogen atoms. Potential halogen bond acceptors within the structure could include the carbonyl oxygen atoms of the carboxylic acid groups or even the halogen atoms of adjacent molecules (e.g., C-Br···O or C-Cl···O interactions). These interactions can play a crucial role in directing the crystal packing, often competing with or complementing the dominant hydrogen bonding networks.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

High-resolution NMR spectroscopy is an indispensable tool for elucidating the chemical environment of atomic nuclei within a molecule. For bromochloro-benzenedicarboxylic acid, ¹H and ¹³C NMR would provide key information about the structure and electronic properties of its isomers. While specific spectra for this compound are not available, data from related compounds can be used to predict the expected chemical shifts.

Proton (¹H) NMR for Aromatic and Carboxylic Proton Environments

The ¹H NMR spectrum of a bromochloro-benzenedicarboxylic acid isomer would be characterized by signals from the aromatic protons and the acidic protons of the carboxylic acid groups.

Aromatic Protons: The chemical shifts of the aromatic protons would appear in the typical downfield region for aromatic compounds. The exact positions and splitting patterns would be highly dependent on the substitution pattern of the bromine, chlorine, and carboxyl groups. The electronegativity and anisotropic effects of the halogens and the electron-withdrawing nature of the carboxylic acids would influence the electron density around the remaining protons on the ring.

Carboxylic Protons: The protons of the carboxylic acid groups are acidic and would appear as broad singlets at a significantly downfield chemical shift, typically above 10 ppm. Their exact position can be influenced by solvent and concentration due to changes in hydrogen bonding.

While no direct spectrum is available for the parent acid, the ¹H NMR spectrum for Diethyl 2-bromo-5-chloroterephthalate has been reported, providing some insight into the expected aromatic proton environment.

Carbon (¹³C) NMR for Aromatic and Carboxyl Carbon Signatures

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: The spectrum would show distinct signals for each unique carbon atom in the benzene ring. The carbons directly attached to the electronegative bromine and chlorine atoms would exhibit chemical shifts influenced by the heavy atom effect. The carbons bonded to the carboxylic acid groups would also be significantly deshielded.

Carboxyl Carbons: The carbonyl carbons of the carboxylic acid groups would appear at the most downfield region of the spectrum, typically in the range of 160-180 ppm.

The precise chemical shifts for each carbon would be diagnostic for a specific isomer of bromochloro-benzenedicarboxylic acid.

Two-Dimensional (2D) NMR Techniques for Connectivity and Isomer Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the structural elucidation of complex molecules like bromochloro-benzenedicarboxylic acids. Unlike one-dimensional (1D) NMR, which plots signal intensity against chemical shift, 2D NMR displays correlations between nuclei on two frequency axes, revealing through-bond and through-space connectivities. youtube.comlongdom.org Key techniques for isomer assignment include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu In a COSY spectrum, the 1D proton NMR spectrum is shown on both axes. Diagonal peaks correspond to the standard 1D signals, while off-diagonal cross-peaks indicate that the two protons at those respective chemical shifts are coupled. youtube.com For a bromochloro-benzenedicarboxylic acid isomer, COSY is crucial for identifying adjacent aromatic protons. For example, an isomer with two adjacent protons on the aromatic ring will show a cross-peak between them, helping to map out the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon signals to which they are directly attached (¹JCH). columbia.edu This experiment is highly sensitive and allows for the unambiguous assignment of a proton's chemical shift to its corresponding carbon atom. sdsu.edu In an HSQC spectrum, one axis represents the ¹H spectrum and the other represents the ¹³C spectrum. Each peak indicates a direct C-H bond. This is fundamental for assigning the carbons of the aromatic ring that are not substituted.

The table below illustrates the expected 2D NMR correlations for a hypothetical isomer, 3-bromo-4-chloro-1,2-benzenedicarboxylic acid, to demonstrate how these techniques are applied for isomer assignment.

Proton (¹H) SignalCOSY Correlation (Coupled ¹H)HSQC Correlation (Directly Bonded ¹³C)Key HMBC Correlations (Long-Range ¹³C)Structural Insight
H-5H-6C-5C-1, C-3, C-4, C-6Confirms position adjacent to C-4 (Cl) and C-6 (H). Correlation to C-1 and C-3 helps place the carboxylic acid and bromine.
H-6H-5C-6C-1, C-2, C-4, C-5Confirms position adjacent to C-1 (COOH) and C-5 (H). Correlation to C-2 and C-4 helps place the second COOH and the chlorine.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. nih.gov These methods are based on the absorption (IR) or scattering (Raman) of light by molecules, which excites molecular vibrations at specific frequencies corresponding to the energy of different bonds and bending modes. nih.gov

For bromochloro-benzenedicarboxylic acids, FT-IR and Raman spectra are dominated by features characteristic of the carboxylic acid groups and the substituted aromatic ring.

Carboxylic Acid Vibrations : In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This results in a very broad O-H stretching band in the FT-IR spectrum, usually centered around 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band in the region of 1680-1710 cm⁻¹ for aromatic acids. nih.gov The C-O stretching and O-H in-plane bending vibrations are coupled and appear in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions. nih.gov

Aromatic Ring Vibrations : The aromatic C=C stretching vibrations typically appear as a series of bands between 1450 cm⁻¹ and 1600 cm⁻¹. The specific positions and intensities of the aromatic C-H out-of-plane bending bands (typically 750-900 cm⁻¹) are highly diagnostic of the substitution pattern on the benzene ring.

Conformational studies can be aided by analyzing shifts in these vibrational frequencies. For example, steric hindrance between a bulky halogen atom (like bromine) and an adjacent carboxylic acid group can force the -COOH group out of the plane of the aromatic ring. stackexchange.com This disruption of planarity affects conjugation and can lead to shifts in the C=O and aromatic ring vibrational frequencies, which can be compared between different isomers.

The following table summarizes the characteristic vibrational frequencies expected for bromochloro-benzenedicarboxylic acids.

Vibrational ModeTypical Frequency Range (cm⁻¹)SpectrumIntensityNotes
O-H Stretch (H-bonded dimer)2500 - 3300FT-IRBroad, StrongA hallmark of carboxylic acid dimers.
C-H Stretch (Aromatic)3000 - 3100FT-IR/RamanWeak to Medium
C=O Stretch1680 - 1710FT-IRStrongPosition can be influenced by electronic effects and hydrogen bonding.
C=C Stretch (Aromatic)1450 - 1600FT-IR/RamanMedium to StrongMultiple bands are often observed.
C-O Stretch / O-H Bend1210 - 1440FT-IRMediumOften coupled modes.
C-H Out-of-Plane Bend750 - 900FT-IRStrongHighly diagnostic of the ring substitution pattern.
C-Cl Stretch700 - 850FT-IR/RamanMedium to Strong
C-Br Stretch500 - 650FT-IR/RamanMedium to Strong

High-Resolution Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. mdpi.com This capability allows for the determination of the elemental composition of the parent molecule and its fragments, serving as a definitive tool for molecular formula confirmation. uci.edu

For a compound like bromochloro-benzenedicarboxylic acid (C₈H₅BrClO₄), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine and chlorine is particularly distinctive due to their unique isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1), which results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

Electron ionization (EI) is a common method used to analyze such compounds, which imparts high energy and leads to extensive fragmentation. The analysis of these fragmentation pathways provides a "fingerprint" that helps confirm the structure and distinguish between isomers. researchgate.net For aromatic carboxylic acids, common fragmentation routes include:

Loss of a hydroxyl radical (-•OH) : Formation of a stable acylium ion ([M-17]⁺). youtube.com

Loss of a carboxyl group (-•COOH) : Formation of a bromochlorobenzene cation ([M-45]⁺). libretexts.org

Decarboxylation (-CO₂) : Loss of carbon dioxide from the molecular ion, though often less common than the loss of •OH or •COOH. researchgate.net

Loss of a halogen atom : Cleavage of the C-Br or C-Cl bond can occur, leading to [M-Br]⁺ or [M-Cl]⁺ ions.

The relative abundance of these fragment ions can sometimes provide clues to the isomeric structure. For example, an "ortho effect" can occur in isomers where a carboxylic acid is adjacent to another substituent, potentially leading to unique fragmentation pathways, such as the loss of a water molecule ([M-18]⁺). youtube.com

A table of expected high-resolution masses for the molecular ion and key fragments of C₈H₅BrClO₄ is provided below.

Ion FormulaDescriptionCalculated Exact Mass (m/z) for ³⁵Cl, ⁷⁹Br
[C₈H₅³⁵Cl⁷⁹BrO₄]⁺Molecular Ion (M⁺)290.9138
[C₈H₄³⁵Cl⁷⁹BrO₃]⁺Loss of •OH ([M-17]⁺)273.9083
[C₇H₄³⁵Cl⁷⁹BrO₂]⁺Loss of •COOH ([M-45]⁺)245.9187
[C₈H₅³⁵ClO₄]⁺Loss of •Br ([M-79]⁺)211.9747
[C₈H₅⁷⁹BrO₄]⁺Loss of •Cl ([M-35]⁺)255.9449

Computational and Theoretical Investigations of Bromochloro Benzenedicarboxylic Acids

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods) on Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) to a high degree of accuracy, providing detailed information about molecular orbitals, electron density distribution, and the energies of different molecular states.

For a molecule such as a bromochloro-benzenedicarboxylic acid, these calculations would elucidate how the electronegative halogen atoms (bromine and chlorine) and the electron-withdrawing carboxylic acid groups influence the aromatic system.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

In bromochloro-benzenedicarboxylic acids, the presence of bromine, chlorine, and carboxylic acid groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609). This is due to the inductive electron-withdrawing effects of the substituents. The precise energies would depend on the specific substitution pattern on the benzene ring.

Table 1: Representative Theoretical Electronic Properties for a Halogenated Benzenedicarboxylic Acid Isomer

PropertyRepresentative ValueDescription
HOMO Energy-7.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
LUMO Energy-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
HOMO-LUMO Gap5.7 eVAn indicator of molecular stability and reactivity. A larger gap suggests higher stability.
Dipole Moment3.2 DA measure of the overall polarity of the molecule, arising from asymmetric charge distribution.

Note: The values in this table are illustrative and representative of what might be expected for a molecule in this class based on computational studies of similar halogenated aromatic acids. Actual values will vary based on the specific isomer.

The presence of two carboxylic acid groups introduces significant conformational flexibility, primarily related to the orientation of the carboxyl (-COOH) groups relative to the benzene ring and to each other. Quantum chemical calculations are essential for identifying the different possible conformers (rotational isomers) and determining their relative stabilities.

By calculating the potential energy surface as a function of the dihedral angles of the C-C-O-H bonds, researchers can locate the energy minima corresponding to stable conformers. The relative energies of these conformers, after correction for zero-point vibrational energy, provide their population distribution at a given temperature according to the Boltzmann distribution. For instance, the orientation of the hydroxyl protons can lead to conformers with or without intramolecular hydrogen bonds, significantly impacting their relative stability.

Quantum chemistry is a powerful tool for modeling chemical reactions, such as the synthesis or degradation of bromochloro-benzenedicarboxylic acids. By mapping the potential energy surface connecting reactants and products, researchers can identify the minimum energy path for a reaction.

The highest point along this path is the transition state, a critical configuration that determines the reaction's activation energy and, consequently, its rate. Calculations can determine the geometry and energy of the transition state, providing insights into the reaction mechanism. For example, modeling the electrophilic substitution reaction to introduce a halogen onto a benzenedicarboxylic acid would involve locating the transition state for the attack of the electrophile on the aromatic ring.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions in Condensed Phases

While quantum chemistry excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid). MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior.

For bromochloro-benzenedicarboxylic acids in a solvent like water or in a crystal lattice, MD simulations can reveal:

Conformational Dynamics: How the molecule flexes and how the carboxylic acid groups rotate and interact with their environment.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds and other non-covalent interactions between molecules, which are crucial for understanding properties like solubility and crystal packing.

Theoretical Modeling of Halogen Bonding and Other Non-Covalent Interactions

The bromine and chlorine atoms in bromochloro-benzenedicarboxylic acids can participate in a specific type of non-covalent interaction known as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom.

Theoretical models are used to characterize and quantify these interactions. High-level ab initio calculations can precisely map the electrostatic potential on the surface of the molecule, visualizing the positive σ-hole on the halogen atoms. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to identify and characterize the bond critical points associated with these weak interactions, confirming their presence and strength. These interactions can play a decisive role in the crystal engineering of these compounds, directing how the molecules assemble into a solid-state structure.

Force Field Development and Refinement for Accurate Simulation of Halogenated Aromatic Systems

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the potential energy of the system as a function of atomic positions. Standard force fields often have limitations in accurately describing halogenated aromatic compounds, particularly in handling halogen bonding.

Therefore, a significant area of research involves the development and refinement of force fields specifically for these systems. This process involves:

Parameterization: Developing parameters (e.g., for bond stretching, angle bending, and non-bonded interactions) that accurately reproduce data from high-level quantum chemical calculations or experimental data.

Polarization Effects: Incorporating polarization is crucial for accurately modeling interactions like halogen bonds. This can be done through the use of polarizable force fields or by including specific terms to model the σ-hole.

Refined force fields enable more realistic and predictive simulations of the condensed-phase behavior of bromochloro-benzenedicarboxylic acids, leading to a better understanding of their material properties.

Coordination Chemistry and Supramolecular Assemblies of Bromochloro Benzenedicarboxylic Acid Ligands

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Bromochloro-Benzenedicarboxylic Acids as Ligands

The design of MOFs and coordination polymers using bromochloro-benzenedicarboxylic acid ligands follows established principles of reticular chemistry, where inorganic nodes (metal ions or clusters) are connected by organic linkers to form extended, porous networks. The synthesis typically involves solvothermal or hydrothermal methods, where the metal salt and the bromochloro-benzenedicarboxylic acid linker are dissolved in a high-boiling point solvent, often with a modulator to control crystal growth, and heated in a sealed vessel. researchgate.net

The choice of metal ion is critical, with hard Lewis acids like Zr(IV), Cr(III), and Fe(III) often selected to form strong bonds with the hard carboxylate oxygen donors, leading to robust frameworks. uj.edu.pl The specific geometry of the metal-containing secondary building unit (SBU) and the connectivity of the linker dictate the final topology of the framework.

The halogen substituents on the benzenedicarboxylic acid linker influence the synthesis process in several ways:

Electronic Effects : The electron-withdrawing nature of bromine and chlorine can alter the acidity (pKa) of the carboxylic acid groups, which can affect the deprotonation and coordination kinetics during the self-assembly process.

Solubility : The substituents can change the solubility of the organic linker in the synthesis solvent, which may require adjustments to the reaction conditions to achieve crystalline products.

Steric Hindrance : The size of the halogen atoms can introduce steric constraints that favor certain coordination geometries or framework topologies over others, potentially preventing the formation of highly symmetric or interpenetrated structures.

While specific MOFs based on bromochloro-benzenedicarboxylic acid are not extensively documented in the provided search results, the synthesis of numerous MOFs with other halogenated linkers demonstrates the viability of this approach for creating new materials with tailored properties. rsc.orgiucr.org

Exploration of Diverse Coordination Modes and Network Topologies

The carboxylate groups of benzenedicarboxylic acid derivatives are versatile coordinating moieties, capable of adopting several binding modes with metal centers. This versatility allows for the construction of a wide array of network dimensionalities and topologies. For a bromochloro-benzenedicarboxylic acid ligand, the following coordination modes are expected:

Monodentate : One carboxylate oxygen atom binds to a single metal center. This mode is common in coordination polymers where the metal coordination sphere is saturated by other ligands or solvent molecules. mdpi.com

Bidentate Chelating : Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging (Syn-Syn, Syn-Anti, Anti-Anti) : The two oxygen atoms of a single carboxylate group bridge two different metal centers. This is a very common mode in the formation of stable SBUs, such as the paddlewheel-type [M2(O2CR)4] clusters found in many MOFs.

Bridging : The ligand as a whole connects two or more metal centers, utilizing one or both of its carboxylate groups.

The combination of these coordination modes, the coordination geometry of the metal ion, and the geometry of the ligand itself determines the final network topology. For instance, a linear dicarboxylate ligand connecting four-coordinate tetrahedral metal centers can lead to a diamondoid network, while its connection with square-planar or octahedral SBUs can result in primitive cubic (pcu) or other complex topologies. The steric bulk of the bromine and chlorine atoms can influence which of these arrangements is most stable, potentially guiding the synthesis towards a specific structural outcome.

Coordination ModeDescriptionCommon Resulting Structures
Monodentate Each carboxylate group binds to one metal center through one oxygen atom.1D chains, discrete complexes. mdpi.com
Bidentate (Chelating) A single carboxylate group binds to one metal center through both oxygen atoms.Often found in discrete polynuclear clusters.
Bidentate (Bridging) A single carboxylate group bridges two metal centers.Key motif in forming stable Secondary Building Units (SBUs) like paddlewheels, leading to 2D and 3D frameworks.
Bridging Ligand The entire dicarboxylate molecule links two or more metal centers or SBUs.Essential for forming extended 1D, 2D, or 3D coordination polymers and MOFs.

Influence of Halogen Substituents on Supramolecular Self-Assembly and Crystal Engineering

The bromine and chlorine substituents are not merely passive functional groups; they actively participate in directing the self-assembly of crystalline structures through non-covalent interactions, a cornerstone of crystal engineering. The most significant of these are halogen bonds. nih.gov

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species, such as a lone pair on an oxygen, nitrogen, or another halogen atom. nih.gov The strength of these interactions typically follows the order I > Br > Cl > F. In a bromochloro-benzenedicarboxylic acid system, several types of halogen-related interactions can occur:

Halogen-Oxygen Interactions (Br···O, Cl···O) : The halogen atoms can interact with the oxygen atoms of carboxylate groups or coordinated solvent molecules.

Interaction TypeDescriptionPotential Influence on Structure
Halogen Bond (X···Nu) An attractive, directional interaction between a halogen atom (X = Br, Cl) and a nucleophile (Nu).Guides linker orientation, stabilizes framework, controls pore chemistry. nih.gov
Halogen···Halogen Interactions between adjacent halogen atoms on different linkers.Can lead to specific packing motifs and influence inter-linker distances. rsc.org
Halogen···Oxygen Interactions between a halogen atom and a carboxylate or solvent oxygen.Provides additional stability to the crystal lattice.
Steric Effects The physical size of the Br and Cl atoms.Can prevent interpenetration, favor certain topologies, and affect linker rotation. nih.govresearchgate.net

Functionalization of Framework Materials via Post-Synthetic Modification or Direct Incorporation of Bromochloro-Benzenedicarboxylic Acids

There are two primary strategies for incorporating functional ligands like bromochloro-benzenedicarboxylic acid into MOFs: direct synthesis and post-synthetic modification (PSM).

Direct Incorporation : This is the most straightforward approach, where the bromochloro-benzenedicarboxylic acid is used as the primary building block during the initial synthesis of the MOF, as described in section 6.1. The resulting framework will have the halogen functional groups distributed throughout its entire structure. This method is ideal for imparting bulk properties to the material, such as modified gas adsorption selectivity or altered electronic properties.

Both methods provide pathways to functional materials where the halogen atoms can serve as sites for selective guest binding, catalytic activity, or further chemical reactions.

Advanced Reactivity and Academic Synthetic Applications of Bromochloro Benzenedicarboxylic Acids

Chemical Transformations of Carboxylic Acid Moieties (e.g., Anhydride (B1165640) Formation, Esterification, Amidation)

The carboxylic acid functionalities of bromochloro-benzenedicarboxylic acids are amenable to a variety of classical transformations, enabling their conversion into other important functional groups such as anhydrides, esters, and amides.

Anhydride Formation: Intramolecular dehydration of adjacent dicarboxylic acids upon heating can lead to the formation of cyclic anhydrides. For bromochloro-phthalic acid isomers, this reaction would yield the corresponding bromochloro-phthalic anhydride. Alternatively, intermolecular dehydration of two molecules of a bromochloro-benzenedicarboxylic acid, typically at high temperatures, can produce a linear anhydride, though this method is less common for dicarboxylic acids. A more general laboratory-scale synthesis involves the reaction of a bromochloro-benzenedicarboxylate salt with a corresponding bromochloro-benzenedicarbonyl chloride. masterorganicchemistry.comkhanacademy.orgyoutube.com

Esterification: The conversion of the carboxylic acid groups to esters is a fundamental transformation that can be achieved through various methods. The Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. iajpr.com The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Given the presence of two carboxylic acid groups, this reaction can yield either a mono-ester or a di-ester, depending on the stoichiometry of the alcohol used. Other methods, such as reaction with alkyl halides in the presence of a base or using coupling agents, can also be employed. nih.gov

Amidation: The synthesis of amides from bromochloro-benzenedicarboxylic acids typically requires activation of the carboxylic acid groups to overcome the unfavorable acid-base reaction with the amine. sciepub.com Common activating agents include thionyl chloride to form the diacyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). ucl.ac.uk The resulting activated species then readily reacts with a primary or secondary amine to form the corresponding mono- or di-amide. Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.orgresearchgate.netsciepub.com The reaction of an anhydride derivative with an amine is another viable route to amide formation. libretexts.orglibretexts.org

Cross-Coupling Reactions and Further Functionalization at Halogenated Sites (e.g., Suzuki-Miyaura, Sonogashira Couplings)

The presence of both bromine and chlorine atoms on the aromatic ring of bromochloro-benzenedicarboxylic acids opens up possibilities for selective functionalization through transition metal-catalyzed cross-coupling reactions. The differing carbon-halogen bond strengths (C-Cl > C-Br > C-I) allow for regioselective reactions, where the more reactive C-Br bond can be selectively targeted over the C-Cl bond under carefully controlled conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. In the case of bromochloro-benzenedicarboxylic acids, it is generally possible to achieve selective coupling at the C-Br position by using appropriate catalysts and reaction conditions that favor the oxidative addition of palladium to the weaker C-Br bond. rsc.orgresearchgate.netyoutube.com This allows for the introduction of an aryl or vinyl group at a specific position, leaving the chlorine atom available for subsequent transformations. nih.gov

Sonogashira Coupling: The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, also offers the potential for regioselective functionalization of bromochloro-benzenedicarboxylic acids. Similar to the Suzuki-Miyaura coupling, the reaction can be tuned to occur preferentially at the more reactive C-Br bond. nih.govresearchgate.net Catalyst-controlled regioselectivity has been demonstrated in polyhalogenated systems, where the choice of palladium ligand can direct the coupling to a specific halogenated site. rsc.orgelsevierpure.com This selectivity is crucial for the controlled, stepwise synthesis of multifunctional aromatic compounds.

Utilization as Versatile Precursors for the Synthesis of Complex Chemical Structures and Heterocycles

The multiple reactive sites on bromochloro-benzenedicarboxylic acids make them valuable building blocks for the synthesis of more complex organic molecules, including intricate polycyclic systems and heterocyclic compounds. nih.govsciencedaily.com

By strategically employing the transformations of the carboxylic acid groups and the selective cross-coupling reactions at the halogenated sites, a wide array of derivatives can be accessed. For instance, initial esterification of the carboxylic acids can be followed by a regioselective Suzuki or Sonogashira coupling at the bromine position. The resulting product, now containing a new carbon-carbon bond and a remaining chlorine atom, can undergo further functionalization at the chlorine site under more forcing conditions.

Furthermore, the dicarboxylic acid moiety can be used as a precursor for the construction of fused ring systems. For example, conversion to the diacyl chloride followed by an intramolecular Friedel-Crafts reaction (if the stereochemistry allows) could lead to the formation of a new carbocyclic ring. Alternatively, condensation reactions of the dicarboxylic acid or its derivatives with appropriate binucleophiles can be employed to construct various heterocyclic rings, such as imides, benzimidazoles, or other fused systems. amazonaws.comberkeley.eduorganic-chemistry.orgrsc.orgresearchgate.net The ability to sequentially and selectively modify different positions on the aromatic ring makes bromochloro-benzenedicarboxylic acids powerful precursors for the programmed synthesis of complex target molecules. nih.gov

Role in Catalyst Development or Reaction Modulation in Organic Synthesis

Substituted benzenedicarboxylic acids are widely used as ligands in the development of catalysts, particularly in the field of coordination chemistry and metal-organic frameworks (MOFs). rsc.org The carboxylic acid groups can coordinate to metal centers, while the halogen substituents can influence the electronic properties and steric environment of the resulting metal complex.

While specific examples detailing the use of "bromochloro-benzenedicarboxylic acid" in catalyst development are not prevalent in the readily available literature, the principles of ligand design suggest its potential utility. The electronic effects of the bromo and chloro substituents can modulate the Lewis acidity of the metal center in a resulting catalyst, thereby influencing its catalytic activity and selectivity in organic reactions. For example, the electron-withdrawing nature of the halogens could enhance the acidity of a metal center, which might be beneficial for certain Lewis acid-catalyzed reactions.

Environmental Research on Bromochloro Benzenedicarboxylic Acids

Photochemical Transformation Pathways and Products in Environmental Matrices

The photochemical transformation of aromatic compounds, driven by sunlight, is a key process in their environmental degradation. For halogenated benzoic acids, this process often involves the replacement of halogen atoms with hydroxyl groups.

Ultraviolet (UV) irradiation of aqueous solutions of chlorobenzoic acids, for instance, leads to the substitution of chlorine with hydroxyl groups, forming hydroxybenzoic acids, and also with hydrogen, yielding benzoic acid. acs.org In the case of 4-chlorobenzoic acid, the conversion to benzoic acid can be as high as 90%. acs.org Further oxidation can lead to the formation of compounds like 4-acetylbenzoic acid and terephthalic acids. acs.org While monochlorobenzoic acids tend to be stable in direct sunlight, more complex chlorinated benzoic acids, such as 3-amino-2,5-dichlorobenzoic acid (amiben), decompose rapidly. acs.org

The presence of other substances in the environment can influence these photochemical reactions. For example, the photodegradation of aliphatic carboxylic acids in the presence of Fe(III) and halides can lead to the formation of alkyl halides. nih.gov This suggests that the environmental matrix can play a significant role in the transformation pathways of bromochloro-benzenedicarboxylic acids. Advanced Oxidation Processes (AOPs), which involve combinations of UV light and oxidants like hydrogen peroxide or titanium dioxide, are effective in degrading substituted benzoic acids. benthamdirect.com The degradation kinetics in these processes are influenced by the nature of the substituent groups on the aromatic ring. benthamdirect.com

Table 1: Photochemical Transformation Products of Analogous Halogenated Benzoic Acids

Parent CompoundTransformation ConditionsMajor Products IdentifiedReference
Monochlorobenzoic AcidsUV irradiation in aqueous solutionHydroxybenzoic acids, Benzoic acid acs.org
4-Chlorobenzoic AcidUV irradiation in aqueous solutionBenzoic acid, 4-Acetylbenzoic acid, Terephthalic acids acs.org
3-Amino-2,5-dichlorobenzoic acid (Amiben)Sunlight in aqueous solutionRapid decomposition (specific products not detailed) acs.org
Aliphatic Carboxylic AcidsPhotodegradation with Fe(III) and halidesAlkyl halides (e.g., Chloromethane, Chloroethane) nih.gov

This table is interactive. Click on the headers to sort the data.

Microbial Degradation Mechanisms and Metabolite Identification in Environmental Systems

Microbial degradation is a fundamental process for the removal of organic pollutants from the environment. nih.gov A wide variety of microorganisms have evolved enzymatic pathways to break down halogenated aromatic compounds. nih.govnih.gov

The aerobic degradation of chlorobenzoic acids (CBAs) is well-documented. For example, the degradation of 2-chlorobenzoic acid can proceed through different pathways involving enzymes like 2-chlorobenzoate-1,2-dioxygenase, which can lead to the formation of 3-chlorocatechol. researchgate.net The specific pathway and efficiency of degradation can depend on the bacterial strain and the structure of the CBA. researchgate.net In some cases, degradation proceeds via dehalogenation to form hydroxybenzoic acid as an intermediate. researchgate.net

Anaerobic degradation of halobenzoates has also been observed, often coupled with processes like denitrification. nih.gov Several denitrifying bacteria capable of degrading monofluoro-, monochloro-, and monobromobenzoates have been isolated from soils and sediments. nih.gov Under anaerobic conditions, the initial step in the degradation of some halogenated aromatic compounds is reductive dehalogenation. nih.gov

For more complex halogenated compounds, microbial consortia are often more effective at degradation than single strains. mdpi.com The degradation of 3-chlorobenzoate (B1228886) (3-CBA), for instance, has been studied in several Gram-negative bacteria. mdpi.com These bacteria can metabolize 3-CBA via the chlorocatechol ortho-cleavage pathway, with identified intermediates including chloro-cis,cis-muconate and maleylacetate. mdpi.com

Table 2: Microbial Degradation of Analogous Halogenated Benzoic Acids

Parent CompoundMicrobial Strain/ConsortiumDegradation ConditionsKey Metabolites/PathwaysReference
2-Chlorobenzoic AcidVarious bacteriaAerobic3-Chlorocatechol researchgate.net
Monohalogenated BenzoatesDenitrifying bacteriaAnaerobic (denitrifying)Growth on halobenzoate with nitrate nih.gov
3-ChlorobenzoateCaballeronia, Paraburkholderia, CupriavidusAerobicChloro-cis,cis-muconate, Maleylacetate (via chlorocatechol ortho-cleavage) mdpi.com
Brominated Flame RetardantsFour-strain consortiumAerobicDehalogenation mdpi.com

This table is interactive. Click on the headers to sort the data.

Studies on Environmental Fate and Transport in Abiotic and Biotic Contexts

The environmental fate and transport of a chemical determine its distribution and persistence in the environment. For compounds like bromochloro-benzenedicarboxylic acid, properties such as water solubility, volatility, and sorption to soil and sediment are key factors.

Benzoic acid itself is highly soluble in water and does not tend to be persistent in soil. herts.ac.uk It is not expected to leach significantly to groundwater. herts.ac.uk However, the presence of halogen substituents can alter these properties. Halogenated organic compounds, in general, can be mobile in the subsurface and may be leached from soil into groundwater. epa.gov Their persistence in the environment is influenced by both abiotic and biotic degradation processes. nih.gov

The transport of contaminants in soil is affected by various factors, including soil type, organic matter content, and water flow. fao.org For instance, the sorption of chlorinated solvents to soil can be influenced by the soil's organic matter composition. service.gov.uk The movement of these compounds in groundwater is a primary route of migration. epa.gov

Emerging Research Directions and Future Perspectives

Innovations in Regioselective and Sustainable Synthesis Approaches

The synthesis of specific isomers of bromochloro-benzenedicarboxylic acid presents a considerable challenge due to the directing effects of the carboxyl and halogen substituents on the benzene (B151609) ring. Traditional electrophilic aromatic substitution reactions often yield a mixture of products, necessitating complex and costly purification steps. Current research is therefore aimed at pioneering new methods that offer superior control over the placement of the bromo and chloro groups (regioselectivity) while adhering to the principles of green chemistry.

Innovations in this area are exploring several promising avenues:

Catalyst Design: Development of novel catalysts, including those based on transition metals like gold, is enabling highly regioselective reactions under milder conditions. rsc.orgnih.gov For instance, gold catalysts have been shown to promote specific reaction pathways in the synthesis of other halogenated organic molecules, a principle that could be adapted for the synthesis of bromochloro-benzenedicarboxylic acid. nih.gov

Sustainable Methods: There is a significant push towards environmentally benign synthetic routes. This includes the use of visible-light-mediated reactions, which can drive chemical transformations without the need for harsh reagents or high temperatures. rsc.org Another green approach involves biocatalysis, using enzymes to perform highly specific halogenations, which could offer unparalleled regioselectivity and reduce chemical waste. nih.govrsc.org While not yet specifically applied to bromochloro-benzenedicarboxylic acid, these sustainable techniques represent a key future direction.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing. This precision can be harnessed to improve the selectivity of halogenation reactions, potentially favoring the formation of a desired isomer of bromochloro-benzenedicarboxylic acid while minimizing byproduct formation.

Application of Advanced In Situ Characterization Techniques in Synthetic and Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the synthesis of bromochloro-benzenedicarboxylic acid is crucial for optimizing reaction conditions and improving yields. Advanced in situ characterization techniques, which allow for the real-time monitoring of a chemical reaction as it happens, are becoming indispensable tools for mechanistic investigations.

By applying techniques such as Process Analytical Technology (PAT), researchers can gain detailed insights into the kinetics and pathways of complex reactions like the sequential halogenation of a benzenedicarboxylic acid precursor. Spectroscopic methods are particularly powerful in this context:

In Situ NMR Spectroscopy: Provides detailed structural information, allowing for the identification and quantification of reactants, intermediates, and products directly in the reaction mixture.

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in chemical bonding and can track the consumption of starting materials and the formation of the desired halogenated product in real time.

These methods provide a wealth of data that can elucidate the complex interplay of electronic and steric effects during electrophilic substitution, helping chemists to rationally design more efficient and selective synthetic protocols. masterorganicchemistry.com

Development of Predictive Computational Models and Integration with Machine Learning

The integration of computational chemistry and machine learning (ML) is revolutionizing the approach to chemical synthesis. Instead of relying solely on experimental trial-and-error, researchers can now predict the outcomes of reactions with increasing accuracy. This is particularly valuable for predicting the regioselectivity of electrophilic aromatic substitutions, the core reaction for producing bromochloro-benzenedicarboxylic acid. researchgate.netnih.govacs.org

Machine learning models are being trained on vast datasets of chemical reactions to recognize patterns that govern reactivity and selectivity. jetir.org For a given precursor to bromochloro-benzenedicarboxylic acid, these models can predict the most likely positions for bromination and chlorination by analyzing various molecular descriptors. researchgate.netnih.gov For example, a model might take the SMILES (Simplified Molecular Input Line Entry System) string of a compound and, using quantum mechanics descriptors, identify the most reactive sites for halogenation with high accuracy. nih.govacs.org

The table below summarizes the impact of these predictive tools:

Predictive Tool Input Key Descriptors Predicted Outcome Reported Accuracy
RegioMLMolecular Structure (SMILES)Atomic Charges (e.g., CM5)Regioselectivity of Electrophilic Aromatic SubstitutionUp to 93% for test sets rsc.org
Tomberg et al. ModelMolecular Structure (SMILES)Quantum Mechanics Descriptors (6 types)Reactive Site for Electrophilic Aromatic Substitution93% (internal validation), 90% (external validation) nih.govacs.org

These computational frameworks significantly accelerate the research and development cycle by allowing scientists to screen potential synthetic routes in silico, prioritizing those with the highest probability of success. nih.gov This approach not only saves time and resources but also minimizes chemical waste. nih.gov

Exploration of Novel Material Applications beyond Current Paradigms

While the specific applications of bromochloro-benzenedicarboxylic acid are still emerging, research into related substituted benzenedicarboxylic acids provides a roadmap for future exploration. The unique combination of carboxylic acid functional groups and halogen substituents makes this compound a highly attractive building block for advanced materials.

Potential application areas include:

Metal-Organic Frameworks (MOFs): Benzenedicarboxylic acids are fundamental linkers in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. rsc.org The introduction of bromo and chloro substituents onto the linker can precisely tune the pore size, surface chemistry, and electronic properties of the resulting MOF. The halogens can also serve as sites for post-synthetic modification, further functionalizing the material.

Specialty Polymers: As a monomer, bromochloro-benzenedicarboxylic acid could be incorporated into polyesters or polyamides. The halogen atoms would impart properties such as flame retardancy, increased thermal stability, and modified solubility.

Liquid Crystals and Organogelators: Derivatives of terephthalic acid are known to form liquid crystals and organogels. rsc.org The specific stereochemistry and polarity of bromochloro-benzenedicarboxylic acid could lead to novel materials with unique phase behavior and self-assembly properties, driven in part by halogen bonding. rsc.orgnih.gov

The exploration of these and other applications will be driven by the successful development of the innovative synthesis and characterization methods outlined in the preceding sections.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.